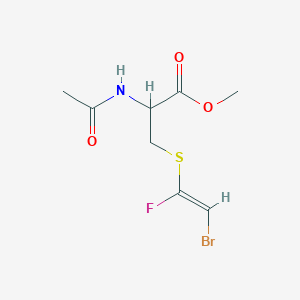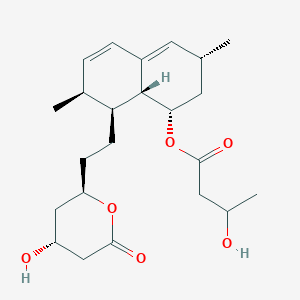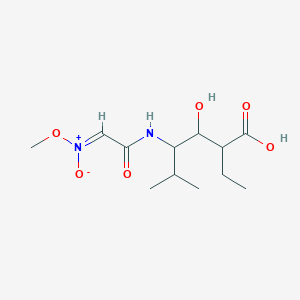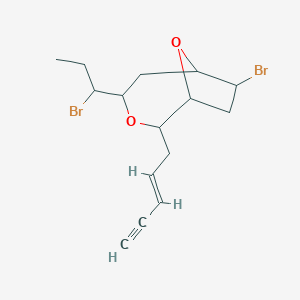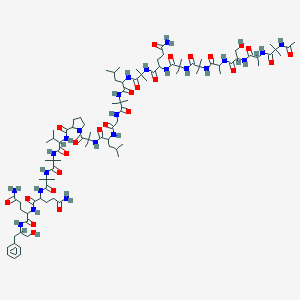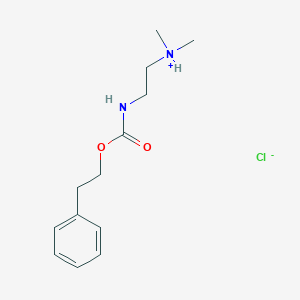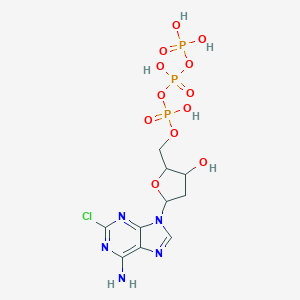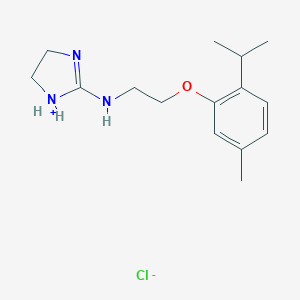
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of imidazoline receptor agonist, which means it can activate specific receptors in the body.
Aplicaciones Científicas De Investigación
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride has been studied for its potential applications in various fields. One area of research is its use as a potential treatment for hypertension. Studies have shown that this compound can lower blood pressure by activating imidazoline receptors in the body.
Another area of research is its potential use as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and other harmful agents. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride involves the activation of imidazoline receptors in the body. These receptors are found in various tissues and organs, including the brain, heart, and kidneys. When activated, they can produce various physiological effects, such as lowering blood pressure and protecting neurons from damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride are diverse. Studies have shown that this compound can lower blood pressure by activating imidazoline receptors in the body. It can also protect neurons from damage caused by oxidative stress and other harmful agents. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride in lab experiments is its ability to activate imidazoline receptors in the body. This makes it a useful tool for studying the physiological effects of these receptors. However, one limitation of using this compound is its potential toxicity. Careful dosing and handling are required to ensure the safety of researchers and subjects.
Direcciones Futuras
There are several future directions for research on 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in treating these conditions.
Another area of research is its potential use as a tool for studying imidazoline receptors in the body. More research is needed to fully understand the physiological effects of these receptors and how they can be targeted for therapeutic purposes.
Conclusion:
In conclusion, 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride is a chemical compound with potential applications in various fields. Its ability to activate imidazoline receptors in the body makes it a useful tool for studying these receptors and their physiological effects. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Métodos De Síntesis
The synthesis of 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride involves the reaction of 2-(2-aminoethoxy) ethanol with thymol in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water.
Propiedades
Número CAS |
101565-01-9 |
|---|---|
Nombre del producto |
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride |
Fórmula molecular |
C15H24ClN3O |
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-4,5-dihydro-1H-imidazol-1-ium-2-amine;chloride |
InChI |
InChI=1S/C15H23N3O.ClH/c1-11(2)13-5-4-12(3)10-14(13)19-9-8-18-15-16-6-7-17-15;/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17,18);1H |
Clave InChI |
QENSMRBVPPQLCM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=NCC[NH2+]2.[Cl-] |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=NCC[NH2+]2.[Cl-] |
Sinónimos |
2-(beta-Thymoxyethylamino)-2-imidazoline hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
